molecular formula C8H14N2O5S B13439244 N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine CAS No. 137698-08-9

N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine

Cat. No.: B13439244
CAS No.: 137698-08-9
M. Wt: 250.27 g/mol
InChI Key: GFVUOIIZUCFXSF-ZBHICJROSA-N
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Description

N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine (GAMA) is a mercapturic acid metabolite formed during the detoxification of acrylamide, a widely studied industrial and dietary toxicant. GAMA is generated via the conjugation of glycidamide (the reactive epoxide metabolite of acrylamide) with glutathione, followed by enzymatic processing to yield the N-acetylcysteine derivative . It serves as a critical biomarker for assessing acrylamide exposure and metabolic conversion efficiency in humans, particularly in studies linking acrylamide to cardiovascular, renal, and dermatological risks .

Properties

CAS No.

137698-08-9

Molecular Formula

C8H14N2O5S

Molecular Weight

250.27 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoic acid

InChI

InChI=1S/C8H14N2O5S/c1-4(11)10-5(8(14)15)2-16-3-6(12)7(9)13/h5-6,12H,2-3H2,1H3,(H2,9,13)(H,10,11)(H,14,15)/t5-,6?/m0/s1

InChI Key

GFVUOIIZUCFXSF-ZBHICJROSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSCC(C(=O)N)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine can be synthesized through the biotransformation of glycidamide. The process involves the enzyme cytochrome P450 2E1 (CYP2E1), which converts acrylamide to glycidamide. Glycidamide is then conjugated with glutathione in the presence of glutathione S-transferase (GST) to form this compound .

Industrial Production Methods

the compound is typically produced in research settings through the aforementioned biotransformation process involving acrylamide and glycidamide .

Chemical Reactions Analysis

Formation via Epoxide Hydrolysis and Glutathione Conjugation

GAMA arises from glycidamide (GA), the oxidative metabolite of acrylamide. The process involves:

  • Epoxidation : Acrylamide is oxidized to glycidamide by cytochrome P450 2E1 (CYP2E1) .

  • Glutathione Conjugation : Glycidamide reacts with glutathione (GSH) to form S-(2-carbamoyl-2-hydroxyethyl)glutathione .

  • Enzymatic Processing : Sequential cleavage by γ-glutamyltranspeptidase and cysteine-S-conjugate amidase yields GAMA .

Key Reaction Pathway :

AcrylamideCYP2E1GlycidamideGSHS-(2-carbamoyl-2-hydroxyethyl)glutathioneEnzymesGAMA\text{Acrylamide} \xrightarrow{\text{CYP2E1}} \text{Glycidamide} \xrightarrow{\text{GSH}} \text{S-(2-carbamoyl-2-hydroxyethyl)glutathione} \xrightarrow{\text{Enzymes}} \text{GAMA}

Oxidation and Reduction Reactions

GAMA participates in redox reactions due to its thioether and hydroxyl groups:

Reaction Type Reagents/Conditions Major Products
Oxidation Hydrogen peroxide, Cytochrome P450Sulfoxides, Disulfides
Reduction Dithiothreitol (DTT)Thiol derivatives (e.g., cysteine adducts)

Biochemical Stability and Excretion

  • GAMA is water-soluble and excreted renally. Median urinary levels in children with chronic kidney disease (CKD) are 3.78–4.7 ng/mg creatinine , lower than its non-hydroxylated counterpart AAMA (31.11–32.9 ng/mg creatinine) .

  • Its stability in urine makes it a reliable biomarker for glycidamide exposure .

Comparative Metabolism: GAMA vs. AAMA

Parameter GAMA AAMA
Precursor GlycidamideAcrylamide
Formation Pathway Oxidative metabolism + GSH conjugationDirect GSH conjugation
Urinary Levels 3.02–7.21 ng/mL (median) 15.4–196.3 ng/mL (median: 68.1 ng/mL)
Toxicity Role Linked to DNA adduct formation Biomarker for acrylamide intake

Environmental and Dietary Influences

  • Passive smoke exposure increases urinary GAMA levels by 40% in children, highlighting environmental contributions to glycidamide formation .

  • Thermal degradation of carbohydrates (e.g., in fried foods) elevates acrylamide intake, indirectly boosting GAMA production .

Research Implications

  • Toxicology : GAMA’s association with oxidative DNA damage underscores its role in acrylamide’s carcinogenicity .

  • Pharmacokinetics : Variability in urinary GAMA levels (e.g., 2.58–5.27 ng/mg creatinine in CKD patients ) reflects individual metabolic differences.

This synthesis of chemical and biochemical data positions GAMA as a pivotal metabolite in acrylamide toxicology, with implications for risk assessment and public health policies.

Scientific Research Applications

N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine, also known as GAMA, is a metabolite of acrylamide, a chemical found in certain foods . Research suggests GAMA can serve as a biomarker for acrylamide exposure and may have associations with various health conditions .

Scientific Research Applications

Biomarker of Acrylamide Exposure:

  • Short-term Exposure: GAMA is a urinary mercapturic acid that serves as a short-term biomarker of exposure to glycidamide, which is a metabolite of acrylamide .
  • Dietary Studies: GAMA, along with N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), has been used in dietary studies to monitor internal acrylamide exposure in different diet groups, such as vegans, raw food eaters, and omnivores .

Acrylamide Metabolism and Excretion:

  • Metabolic Route: GAMA is a product of acrylamide metabolism and is excreted in the urine of rodents and humans exposed to acrylamide .
  • Excretion Patterns: Studies involving the administration of labeled acrylamide have shown that the excretion of GAMA in urine begins approximately five hours after exposure, reaching maximum concentration around 22 hours .
  • Correlation with Other Metabolites: The excretion pattern of GAMA parallels that of other major oxidative metabolites of acrylamide .

Associations with Cardiovascular Risk:

  • Cardiovascular Disease in Children with CKD: Research indicates that urinary levels of GAMA may be associated with cardiovascular risk markers in children with chronic kidney disease (CKD) .
  • Ambulatory Blood Pressure: Higher levels of GAMA may correlate with abnormalities in ambulatory blood pressure monitoring and increased left ventricular mass in children with CKD .

Toxicology Studies:

  • Species Differences: GAMA is relevant in toxicology studies examining species differences in acrylamide metabolism and internal dose following exposure .
  • Glutathione Conjugation: The metabolic pathway involving glutathione conjugation with acrylamide leads to the urinary excretion of GAMA and related compounds .

Mechanism of Action

N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine exerts its effects through its role as a biomarker for acrylamide exposure. The compound is formed through the biotransformation of acrylamide to glycidamide, followed by conjugation with glutathione. This pathway involves the enzymes cytochrome P450 2E1 (CYP2E1) and glutathione S-transferase (GST). The presence of this compound in biological samples indicates exposure to acrylamide and its potential toxic effects .

Comparison with Similar Compounds

GAMA vs. N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA)

AAMA and GAMA are the two primary urinary biomarkers of acrylamide exposure. Key distinctions include:

Property GAMA AAMA
Parent Compound Glycidamide (epoxidized acrylamide) Acrylamide (direct conjugation)
Structural Features Contains a 2-carbamoyl-2-hydroxyethyl substituent Contains a 2-carbamoylethyl substituent (lacks hydroxyl group)
Biomarker Role Reflects glycidamide formation, associated with genotoxic risks Reflects direct acrylamide exposure
Health Implications Stronger correlation with cardiovascular risks (LVMI, arterial stiffness) Moderate association with oxidative stress markers
Excretion Kinetics Slower elimination due to glycidamide’s reactivity Faster elimination, predominant in urine (~3:1 AAMA:GAMA ratio)

GAMA’s formation indicates metabolic activation of acrylamide to glycidamide, which is implicated in DNA adduct formation and long-term toxicity . In contrast, AAMA represents a detoxification pathway, with higher urinary levels reflecting recent acrylamide intake .

Other Acrylamide-Related Metabolites

  • OH-PA (2,3-Dihydroxy-propionamide) : A hydrolysis product of glycidamide, excreted in urine with kinetics similar to GAMA. OH-PA accounts for ~5% of acrylamide dose excretion, highlighting its role in oxidative metabolism .
  • Iso-GAMA : A structural isomer of GAMA with a 1-carbamoyl-2-hydroxyethyl group. Both GAMA and iso-GAMA are major oxidative metabolites, but their toxicological significance remains understudied .

Comparison with Mercapturic Acids from Other Volatile Organic Compounds (VOCs)

GAMA belongs to a broader class of N-acetylcysteine conjugates derived from VOC exposure. Key analogs include:

Compound Parent VOC Substituent Health Associations References
CYMA Acrylonitrile 2-Cyanoethyl Linked to neurotoxicity
3HPMA Acrolein 3-Hydroxypropyl Biomarker of oxidative stress and lung injury
PMA Benzene Phenyl Associated with hematotoxicity
DHBMA 1,3-Butadiene 3,4-Dihydroxybutyl Elevated in atopic dermatitis

Structural Insights :

  • CYMA’s cyano group confers metabolic stability, while 3HPMA’s hydroxypropyl moiety enhances solubility .

Anticancer Agents

  • N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine : Exhibits anticancer activity via ROS modulation. Substituents like chloro groups enhance cellular uptake and target binding .
  • N-Acetyl-S-(o-chlorophenylcarbamoyl)cysteine (Compound 12) : High synthetic yield (85%) and stability (mp 64–66°C), with NMR data indicating conformational rigidity .

Structural Modifications and Bioactivity

Compound Substituent Yield Melting Point Key Features
Compound 5 o-Chloro-p-nitrophenyl 31% 56–59°C Nitro group enhances electrophilicity
Compound 8 2,5-Dimethoxyphenyl 83% 144–146°C Methoxy groups improve solubility

These analogs demonstrate that carbamoyl substituents critically influence physicochemical properties (e.g., melting points, solubility) and biological efficacy. Chloro and nitro groups enhance reactivity, while methoxy groups improve pharmacokinetics .

Research Findings and Clinical Relevance

  • Cardiovascular Risks : Elevated GAMA levels correlate with increased left ventricular mass index (LVMI) and arterial stiffness, independent of AAMA .
  • Dermatological Effects : GAMA is significantly elevated in atopic dermatitis patients, suggesting acrylamide’s role in inflammatory pathways .

Biological Activity

N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine (NAC-HC) is a mercapturic acid derivative known for its role as a biomarker of exposure to acrylamide, a compound classified as probably carcinogenic to humans. This article explores the biological activity of NAC-HC, focusing on its metabolism, detoxification pathways, and implications in health.

Metabolism and Detoxification Pathways

NAC-HC is primarily formed from the metabolic processing of acrylamide and its reactive metabolite glycidamide. The detoxification of acrylamide occurs through several enzymatic pathways:

  • Glutathione Conjugation : Acrylamide undergoes conjugation with glutathione, facilitated by glutathione-S-transferases (GSTs). This process converts acrylamide into various mercapturic acids, including NAC-HC, which are then excreted in urine as biomarkers of exposure .
  • Cytochrome P450 Pathway : Acrylamide can also be metabolized by cytochrome P450 enzymes, particularly CYP2E1, leading to the formation of glycidamide. Glycidamide is highly reactive and can form DNA adducts, contributing to its carcinogenic potential .
  • Hydrolysis and Further Conjugation : Glycidamide may be hydrolyzed to glyceramide or further conjugated with glutathione, resulting in the formation of additional metabolites that are excreted .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of NAC-HC and its significance as a biomarker:

  • Urinary Biomarkers : In a study involving dietary assessments, urinary levels of NAC-HC were measured alongside other biomarkers to evaluate acrylamide exposure across different diets (omnivores vs. vegans). The results indicated that vegans exhibited lower levels of NAC-HC compared to omnivores, suggesting dietary influence on acrylamide metabolism .
  • Cancer Risk Associations : A case-control study highlighted associations between elevated urinary levels of NAC-HC and increased risks of urothelial carcinoma among smokers. Participants with high concentrations of NAC-HC were found to have a significantly higher risk compared to those with lower levels .
  • Cardiovascular Health : Research has also explored the relationship between urinary acrylamide metabolites, including NAC-HC, and cardiovascular risk markers. Elevated levels were linked to adverse cardiovascular outcomes in chronic kidney disease patients, indicating potential systemic effects beyond carcinogenicity .

Data Table: Summary of Key Findings

StudyFindingsPopulationYear
Golestan Cohort StudyLower NAC-HC in vegans vs. omnivores36 omnivores, 36 vegans2024
Urothelial Carcinoma StudyHigh NAC-HC linked to increased cancer riskSmokers2020
Cardiovascular Risk StudyElevated NAC-HC associated with adverse outcomesCKD patients2020

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine in biological matrices like urine?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is a validated approach. A protocol using a C18 column, mobile phase of methanol:water (15:85, v/v), and detection at 210 nm achieved a linear range of 0.1–50 μg/mL, with recovery rates >90% and intra-/inter-day precision <5% RSD. This method is cost-effective and suitable for large-scale biomarker studies .
  • Key parameters : Sample preparation involves derivatization with dansyl chloride to enhance sensitivity. Stability tests (freeze-thaw cycles, short-term storage) are critical for reproducibility.

Q. How is this compound validated as a biomarker in disease studies?

  • Application : It serves as a biomarker for oxidative stress and exposure to volatile organic compounds (VOCs). For example, elevated levels were statistically significant (p < 0.05) in COPD patients compared to controls, suggesting its role in monitoring pulmonary oxidative damage . In atopic dermatitis, multivariate regression models linked its urinary concentration to disease severity (β = 1.21, p = 0.003) .
  • Validation steps : Confounders (e.g., smoking, diet) must be controlled via stratified analysis. Normalization to creatinine corrects for urine dilution variability.

Advanced Research Questions

Q. How can structural analogs of this compound be synthesized for mechanistic or therapeutic studies?

  • Synthetic strategy : React N-acetylcysteine (NAC) with substituted isocyanates under anhydrous conditions. For example, coupling NAC with o-methoxyphenylisocyanate yielded analogs with 87% purity, confirmed by ¹H NMR (e.g., δ 3.86 ppm for OCH₃) and LC-MS (m/z 313 [M+H]⁺) .
  • Biological evaluation : Test analogs in vitro for antioxidant or anti-inflammatory activity. For instance, analogs with electron-withdrawing groups (e.g., nitro substituents) showed enhanced ROS scavenging (IC₅₀ = 12 μM vs. 25 μM for parent compound) .

Q. How should researchers address contradictory findings in biomarker studies (e.g., elevated levels in both COPD and atopic dermatitis)?

  • Resolution framework :

  • Contextual factors : COPD studies emphasize chronic oxidative stress, while atopic dermatitis links to acute VOC exposure. Stratify cohorts by exposure history (e.g., occupational vs. environmental).
  • Pathway analysis : Use metabolomics to differentiate upstream pathways (e.g., acrylamide metabolism vs. lipid peroxidation) .
  • Statistical adjustments : Apply multivariate models with interaction terms (e.g., VOC × disease subtype) to isolate confounding variables.

Q. What advanced techniques improve sensitivity and specificity in multi-analyte detection of cysteine adducts?

  • LC-MS/MS protocols : A validated method for simultaneous quantification of naphthalene metabolites (e.g., 1-NpMA, 2-NpMA) uses a C18 column, gradient elution (0.1% formic acid in water:methanol), and MRM transitions (m/z 313 → 170 for this compound). Achieved LOD: 0.05 ng/mL .
  • Sample stability : Store urine samples at −80°C with 0.1% sodium azide to prevent degradation. Pre-analytical checks for pH (<7.5) and turbidity are mandatory.

Q. What are critical considerations for ensuring compound stability during analytical workflows?

  • Storage conditions : Lyophilized standards are stable at −20°C for 12 months. In solution, avoid repeated freeze-thaw cycles; use aliquots with 5% DMSO as a cryoprotectant .
  • Structural insights : The 2-carbamoyl-2-hydroxyethyl moiety increases hydrophilicity, requiring acidic mobile phases (pH 2.5–3.5) to prevent column adsorption. Confirm integrity via post-run NMR or spiking with deuterated internal standards .

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